molecular formula C23H27NO4 B4909689 Prop-2-en-1-yl 2-methyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate CAS No. 5478-84-2

Prop-2-en-1-yl 2-methyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B4909689
CAS No.: 5478-84-2
M. Wt: 381.5 g/mol
InChI Key: YLEJOHKQTBYRDW-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl 2-methyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (hereafter referred to by its full IUPAC name) is a hexahydroquinoline derivative with a complex polycyclic framework. Its molecular formula is C25H31NO4 (molecular weight: 409.53 g/mol), featuring a 1,4,5,6,7,8-hexahydroquinoline core substituted with a 2-methyl-5-oxo group, a 2-(propan-2-yloxy)phenyl moiety at position 4, and a prop-2-en-1-yl (allyl) ester at position 3 . The compound’s stereochemistry is reported as a racemic mixture, and its hydrogen bonding profile includes 6 acceptors (oxygen and nitrogen atoms) and 1 donor (likely the NH group in the hexahydroquinoline ring) .

Properties

IUPAC Name

prop-2-enyl 2-methyl-5-oxo-4-(2-propan-2-yloxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO4/c1-5-13-27-23(26)20-15(4)24-17-10-8-11-18(25)22(17)21(20)16-9-6-7-12-19(16)28-14(2)3/h5-7,9,12,14,21,24H,1,8,10-11,13H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLEJOHKQTBYRDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=CC=C3OC(C)C)C(=O)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30385913
Record name ST015209
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30385913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5478-84-2
Record name ST015209
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30385913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-en-1-yl 2-methyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of an appropriate aldehyde with an amine to form an imine intermediate, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. The scalability of the synthetic route is crucial for meeting the demands of pharmaceutical and chemical industries .

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl 2-methyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce alcohol or amine derivatives .

Scientific Research Applications

Prop-2-en-1-yl 2-methyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Prop-2-en-1-yl 2-methyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present in the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of hexahydroquinoline carboxylates with diverse pharmacological and material science applications. Below is a detailed comparison with two analogs:

Structural Comparison
Parameter Target Compound Analog 1 : 2-Isopropoxyethyl 4-(3-methoxy-4-propoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate Analog 2 : Ethyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Core Structure 1,4,5,6,7,8-Hexahydroquinoline with 2-methyl-5-oxo substitution Identical core with 2,7,7-trimethyl substitution Identical core with 2,7,7-trimethyl substitution
Phenyl Ring Substituents 2-(Propan-2-yloxy)phenyl at position 4 3-Methoxy-4-propoxyphenyl at position 4 3-Hydroxyphenyl at position 4
Ester Group Prop-2-en-1-yl (allyl) ester at position 3 2-Isopropoxyethyl ester at position 3 Ethyl ester at position 3
Molecular Formula C25H31NO4 C29H39NO6 C22H27NO4
Molecular Weight 409.53 g/mol 497.63 g/mol 369.46 g/mol

Key Structural Insights :

  • The allyl ester in the target compound may enhance reactivity in downstream synthetic modifications (e.g., Michael additions) compared to the more stable 2-isopropoxyethyl (Analog 1) or ethyl (Analog 2) esters .
Physicochemical Properties
Property Target Compound Analog 1 Analog 2
logP 4.6 ~5.2* ~3.1*
Hydrogen Bonding 6 acceptors, 1 donor 8 acceptors†, 1 donor 5 acceptors, 2 donors‡
Polar Surface Area 51.858 Ų ~70 Ų† ~90 Ų‡

*Estimated based on substituent contributions (e.g., methoxy/propoxy groups increase logP; hydroxyl decreases it). †Analog 1’s 3-methoxy-4-propoxyphenyl adds two ether oxygens, increasing H-bond acceptors. ‡Analog 2’s 3-hydroxyphenyl adds a hydroxyl donor, increasing H-bond donors.

Key Findings :

  • The target compound’s logP of 4.6 balances lipophilicity for membrane permeability while avoiding excessive hydrophobicity, unlike Analog 1 (estimated higher logP) .
  • Analog 2’s hydroxyl group reduces logP and increases polar surface area, favoring aqueous solubility but limiting blood-brain barrier penetration .

Biological Activity

Prop-2-en-1-yl 2-methyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the class of hexahydroquinoline derivatives. This compound has garnered attention for its diverse biological activities and potential therapeutic applications. The unique structure of this compound includes a quinoline core and various functional groups that enhance its reactivity and biological interactions.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C21H29NO4\text{C}_{21}\text{H}_{29}\text{N}\text{O}_4

This structure contributes to its biological activity through specific interactions with molecular targets within biological systems.

Anticancer Activity

Research indicates that derivatives of hexahydroquinoline compounds exhibit significant anticancer properties. In a study evaluating various compounds against human cancer cell lines (C-32 for melanoma, MDA-MB-231 for breast cancer, and A549 for lung cancer), certain derivatives showed promising results. For instance, modifications in the phenolic group were crucial for enhancing anticancer activity. The most effective derivative demonstrated comparable efficacy to established chemotherapeutic agents like cisplatin and doxorubicin .

Table 1: Anticancer Activity of Hexahydroquinoline Derivatives

CompoundCell Line TestedIC50 (µM)Comparison Drug
3cC-3236Cisplatin
3cMDA-MB-23140Doxorubicin
3cA54945Oxacillin

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro studies revealed that it exhibits activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The structure's specific functional groups were identified as critical for its antibacterial efficacy. Notably, the presence of a hydroxyl group at position 8 was essential for maintaining antibacterial activity .

Table 2: Antimicrobial Efficacy of Prop-2-en-1-yl Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
3cMRSA32 µg/mL
3cEnterococcus faecalis64 µg/mL

The mechanism by which Prop-2-en-1-yl 2-methyl-5-oxo derivatives exert their biological effects involves interaction with specific cellular targets. These compounds may bind to enzymes or receptors within cells, modulating their activity and leading to apoptosis in cancer cells or inhibiting bacterial growth. For instance, the alteration in gene expression related to cell cycle regulation (e.g., P53 and P21) was observed upon treatment with these compounds .

Case Study: Anticancer Activity

In a recent study published in MDPI's Molecules journal, researchers synthesized several derivatives of hexahydroquinoline and tested their effects on human cancer cell lines. The study found that compound 3c significantly reduced the expression of histone H3 (a proliferation marker) and increased the transcriptional activity of tumor suppressor genes such as P53 and P21 across all tested lines .

Case Study: Antimicrobial Effects

Another study focused on the antimicrobial properties of these compounds against resistant bacterial strains. The findings highlighted that modifications in the quinoline structure could enhance or diminish antibacterial activity. The most effective derivatives exhibited moderate activity against MRSA while showing no cytotoxicity towards normal fibroblast cells at therapeutic concentrations .

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